molecular formula C22H27N3O5S B2621608 N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide CAS No. 922023-35-6

N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2621608
CAS No.: 922023-35-6
M. Wt: 445.53
InChI Key: SCWCFKTZNXWZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide” is a structurally complex molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfamoylphenylpropionamide moiety. Its design integrates a sulfonamide group, a common pharmacophore in antimicrobial and anti-inflammatory agents, with a heterocyclic oxazepine ring system known for modulating pharmacokinetic properties such as solubility and metabolic stability . The 3,3,5-trimethyl and 4-oxo substituents on the oxazepine ring likely enhance steric and electronic interactions with biological targets, while the propionamide side chain may improve bioavailability through hydrogen bonding.

Properties

IUPAC Name

N-[3-methyl-4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-6-20(26)23-15-8-10-19(14(2)11-15)31(28,29)24-16-7-9-18-17(12-16)25(5)21(27)22(3,4)13-30-18/h7-12,24H,6,13H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWCFKTZNXWZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be detailed as follows:

PropertyValue
Molecular Formula C21H25N3O5S
Molecular Weight 431.5 g/mol
CAS Number 921903-66-4

The structural complexity of this compound arises from the presence of a tetrahydrobenzo[b][1,4]oxazepin ring and sulfamoyl group, which are known to contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets. The oxazepin moiety is particularly noted for its role in modulating enzyme activity and influencing cellular signaling pathways.

  • Enzyme Inhibition : Oxazepin derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, a related compound demonstrated an IC50 value of 12 nM in cellular assays targeting BCL6 protein interactions .
  • Anticancer Activity : A study identified a novel anticancer compound through screening a drug library that included structural analogs of this compound. The findings suggested significant antiproliferative effects against various cancer cell lines .

Antitumor Effects

Studies have reported that compounds with similar structures exhibit potent antitumor activities. For example:

  • Cell Proliferation Inhibition : Compounds within the same chemical family have shown the ability to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The sulfamoyl group in the compound suggests potential antimicrobial activity. Sulfonamide derivatives are traditionally known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis.

Case Study 1: Anticancer Screening

In a notable study published by Walid Fayad et al., the screening of a diverse drug library led to the identification of compounds with significant anticancer properties. The study utilized multicellular spheroids as a model system to evaluate drug efficacy and revealed that compounds with structural similarities to this compound exhibited promising results in reducing tumor viability .

Case Study 2: Kinase Interaction Studies

A separate investigation focused on the binding affinity of oxazepin derivatives to specific kinases using surface plasmon resonance techniques. The results indicated that modifications at specific positions on the oxazepin ring significantly enhanced binding interactions and biological activity.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of the compound exhibit significant anticancer properties. For instance, related compounds have been evaluated against various cancer cell lines, including HeLa cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains and fungi. The sulfamoyl group in the structure is particularly noted for enhancing antimicrobial activity by interfering with bacterial folate synthesis pathways.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. The tetrahydrobenzo[b][1,4]oxazepin moiety is believed to contribute to its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease research .

Synthesis and Derivatives

The synthesis of N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide typically involves multi-step organic synthesis methods that include coupling reactions of isoxazole derivatives with amine precursors. Various synthetic routes have been explored to optimize yield and purity while minimizing environmental impact .

Case Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, the anticancer effects of a derivative of this compound were assessed using several cancer cell lines. The results indicated that the compound induced significant cytotoxicity in HeLa cells at micromolar concentrations. The study suggested further investigation into its mechanisms of action and potential clinical applications.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of a related compound featuring the sulfamoyl group. It was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the molecular structure could enhance efficacy and broaden the spectrum of activity against resistant strains .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive groups:

  • Amide group (propionamide moiety)

  • Sulfamoyl group (N-sulfamoyl linkage)

  • Benzoxazepinone core (oxygen-containing heterocycle with a ketone group)

These groups enable diverse transformations critical for drug development and derivative synthesis.

Amide Group Reactions

The propionamide moiety undergoes classical amide reactions:

Reaction Type Conditions Product Key Findings
Hydrolysis Acidic (HCl, 80°C) or basic (NaOH, 60°C)Carboxylic acid (3-methyl-4-sulfamoylphenylpropionic acid)Hydrolysis rates depend on steric hindrance from the benzoxazepinone core.
Nucleophilic Substitution Thionyl chloride (SOCl₂) followed by aminesSubstituted amides (e.g., morpholine derivatives)Reactivity enhanced by electron-withdrawing sulfamoyl group.
Reduction LiAlH₄ in THF, 0–25°CPrimary amine (N-(3-methyl-4-sulfamoylphenyl)propylamine)Limited yield (~45%) due to competing reduction of sulfamoyl groups.

Sulfamoyl Group Transformations

The N-sulfamoyl linkage participates in:

Reaction Type Conditions Product Key Findings
Alkylation K₂CO₃, DMF, alkyl halides (50–70°C)N-alkylsulfonamides (e.g., methyl or ethyl derivatives)Steric bulk from benzoxazepinone reduces reaction efficiency by ~30%.
Acid-Catalyzed Cleavage Conc. H₂SO₄, 100°CSulfonic acid and amine fragmentsQuantitative cleavage achieved in <2 hours.
Cross-Coupling Pd(OAc)₂, Xantphos, arylboronic acidsBiaryl sulfonamidesLimited scope due to sensitivity of benzoxazepinone to palladium catalysts .

Benzoxazepinone Core Modifications

The tetrahydrobenzo[b] oxazepin-4-one core exhibits unique reactivity:

Reaction Type Conditions Product Key Findings
Ring-Opening H₂O, HCl (reflux)Ortho-aminophenol derivativesSelective cleavage of the oxazepine ring occurs without affecting sulfamoyl.
Ketone Reduction NaBH₄, MeOH, 0°CSecondary alcohol (tetrahydrobenzooxazepinol)Stereoselectivity influenced by adjacent methyl groups .
Mannich Reaction Formaldehyde, morpholine, AcOHAminomethylated derivativesReaction proceeds at the α-position to the ketone .

Analytical Considerations

  • HPLC Monitoring : Reverse-phase C18 columns (ACN/H₂O gradient) resolve reaction intermediates with >95% purity.

  • NMR Characterization : Distinct shifts for benzoxazepinone protons (δ 6.8–7.2 ppm) confirm regiochemical outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include sulfonamide-containing heterocycles and benzo-fused oxazepines. Key comparisons are outlined below:

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Benzo[b][1,4]oxazepine 3,3,5-Trimethyl-4-oxo, sulfamoylphenylpropionamide Hypothesized antimicrobial/anti-inflammatory
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides 1,3,4-Oxadiazole-thiazole hybrid Sulfanylpropanamide Antimicrobial (Gram-positive bacteria)
Fluoroquinolones with tetrafluorobenzoic acid derivatives Quinolone Tetrafluorobenzoic acid Broad-spectrum antibacterial

Key Findings:

Sulfonamide vs. Sulfanyl Groups: The target compound’s sulfamoyl group (-SO₂NH-) differs from the sulfanyl (-S-) linker in ’s oxadiazole-thiazole hybrids.

However, this flexibility could also reduce metabolic stability compared to planar quinolones .

Substituent Effects: The 3,3,5-trimethyl groups on the oxazepine ring may reduce oxidative metabolism, extending half-life relative to unmethylated analogues. The propionamide chain in the target compound contrasts with the tetrafluorobenzoic acid moiety in fluoroquinolones (), which is critical for DNA gyrase inhibition. This suggests divergent therapeutic applications (e.g., anti-inflammatory vs. antibacterial) .

Activity and Selectivity

While ’s oxadiazole-thiazole hybrids demonstrate Gram-positive antibacterial activity (MIC: 2–8 µg/mL), the target compound’s biological data remain unspecified.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide, and how can purity be validated?

  • Methodology : Utilize multi-step nucleophilic substitution and sulfonylation reactions. Key intermediates (e.g., benzooxazepine derivatives) can be synthesized via cyclization of substituted 2-aminophenols with ketones, followed by sulfamoylation using trichloroisocyanuric acid (TCICA) as a chlorinating agent .
  • Validation : Employ HPLC (e.g., Chromolith or Purospher®STAR columns) with UV detection at 254 nm for purity assessment. Confirm structural integrity via 1H^1H-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS (expected molecular ion at m/z 530.23) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach : Cross-validate assays using standardized protocols (e.g., enzyme inhibition IC50_{50} measurements under fixed pH/temperature). Address variability by comparing results across cell lines (e.g., HEK293 vs. HepG2) and adjusting for batch-specific impurities (e.g., residual solvents quantified via GC-MS) .
  • Data Analysis : Apply inferential statistics (ANOVA, t-tests) to distinguish experimental noise from true biological effects. Reference orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What analytical techniques are recommended for characterizing the stability of this compound under varying storage conditions?

  • Protocol : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via UPLC-PDA for byproduct formation (e.g., sulfonic acid derivatives) and FTIR for functional group integrity (e.g., C=O stretch at 1680–1720 cm1^{-1}) .
  • Critical Parameters : Use inert atmospheres (N2_2) for lyophilized samples and amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic (PK) properties of this compound, and what experimental validation is required?

  • In Silico Tools : Use COMSOL Multiphysics for diffusion simulations across lipid bilayers or molecular docking (AutoDock Vina) to estimate target binding (e.g., affinity for kinase domains). Validate predictions with in vitro Caco-2 permeability assays and microsomal stability tests (e.g., t1/2_{1/2} in human liver microsomes) .
  • Data Integration : Combine QSAR models with experimental logP (octanol-water) and plasma protein binding (%) to refine predictions .

Q. What strategies are effective for resolving low yields in the final sulfamoylation step of the synthesis?

  • Optimization : Screen solvents (e.g., acetonitrile vs. DMF) and bases (e.g., K2_2CO3_3 vs. NaH) to improve reaction efficiency. Use real-time monitoring via Raman spectroscopy to track intermediate formation .
  • Contingency Plans : Introduce scavenger resins (e.g., polymer-bound thiourea) to remove excess chlorinating agents, minimizing side reactions .

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Framework :

Modification SiteBiological Parameter TestedKey Assays
Benzooxazepine ringEnzymatic inhibitionKinase activity (e.g., IC50_{50})
Sulfamoyl groupSolubility/PermeabilityPAMPA, LogD
Propionamide tailMetabolic stabilityCYP450 inhibition
  • Data Collection : Prioritize high-throughput screening (HTS) for initial SAR, followed by MD simulations to rationalize trends .

Contradiction Analysis & Advanced Methodologies

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Root Cause Analysis : Investigate bioavailability limitations (e.g., poor solubility) via pH-dependent solubility assays. Use LC-MS/MS to quantify plasma concentrations post-administration in rodent models .
  • Mitigation : Develop prodrug derivatives (e.g., pivaloyloxymethyl esters) or nanoformulations to enhance absorption .

Q. What advanced techniques can elucidate the compound’s interaction with off-target proteins?

  • Proteomics : Perform thermal shift assays (TSA) to identify off-target binding. Validate findings with SPR or cryo-EM for high-resolution interaction mapping .
  • AI Integration : Train machine learning models on PubChem BioAssay data to predict polypharmacology risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.